molecular formula C6H3Cl2NaO3S B13835793 Sodium 3,4-dichlorobenzenesulfonate

Sodium 3,4-dichlorobenzenesulfonate

Cat. No.: B13835793
M. Wt: 249.05 g/mol
InChI Key: AIXLZRHUNVRXTR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C6H3Cl2NaO3S

Molecular Weight

249.05 g/mol

IUPAC Name

sodium;3,4-dichlorobenzenesulfonate

InChI

InChI=1S/C6H4Cl2O3S.Na/c7-5-2-1-4(3-6(5)8)12(9,10)11;/h1-3H,(H,9,10,11);/q;+1/p-1

InChI Key

AIXLZRHUNVRXTR-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])Cl)Cl.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,4-dichlorobenzenesulfonate typically involves the sulfonation of 3,4-dichlorobenzene. This process is carried out by reacting 3,4-dichlorobenzene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to ensure complete sulfonation .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 3,4-dichlorobenzene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is crystallized, filtered, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 3,4-dichlorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 3,4-dichlorobenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3,4-dichlorobenzenesulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and enzymes, thereby affecting their activity. The compound can also participate in hydrogen bonding and van der Waals interactions, influencing the structural stability of biomolecules .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Sodium 3,4-dichlorobenzenesulfonate
  • Molecular Formula : C₆H₃Cl₂NaO₃S
  • Molecular Weight : 249.05 g/mol
  • CAS Registry Number : 38950-28-6
  • Density : 1.668 g/cm³ .

Structural Features :
The compound consists of a benzene ring substituted with two chlorine atoms at positions 3 and 4, along with a sulfonate group (-SO₃⁻) at position 1. The sodium counterion enhances its solubility in polar solvents such as water .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares this compound with structurally related sulfonates and esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Functional Groups Notable Properties Applications
This compound C₆H₃Cl₂NaO₃S 249.05 Solid -SO₃⁻, -Cl (positions 3,4) High water solubility (ionic), density 1.668 g/cm³ Detergent intermediates, chemical synthesis
Cyanomethyl 3,4-dichlorobenzenesulfonate C₈H₅Cl₂NO₃S 274.10 Viscous liquid (solidifies at 46–49°C) -SO₃⁻ ester, -Cl (positions 3,4), -CN Antimicrobial activity, moderate polarity Paints, surface coatings as antimicrobial agents
4-Allyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate C₁₆H₁₃Cl₂O₄S 387.23 Crystalline solid -SO₃⁻ ester, -Cl (positions 3,4), allyl, methoxy Dihedral angle 40.53° between aromatic rings Pharmaceutical intermediates, crystallography studies
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate C₁₀H₆K₂O₇S₂ 388.50 Solid Two -SO₃⁻ groups, hydroxyl, naphthalene backbone High solubility in water, chelating properties Dye intermediates, analytical reagents

Key Differences in Properties and Reactivity

Solubility: this compound exhibits high water solubility due to its ionic nature, whereas sulfonate esters (e.g., Cyanomethyl and 4-Allyl-2-methoxyphenyl derivatives) are less polar and more soluble in organic solvents . Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, with two sulfonate groups and a hydroxyl group, has exceptional water solubility and is used in applications requiring chelation .

Thermal Stability: The sodium salt decomposes at high temperatures rather than melting, typical of ionic compounds. In contrast, Cyanomethyl 3,4-dichlorobenzenesulfonate melts at 46–49°C, reflecting its covalent ester structure .

Reactivity :

  • The sulfonate group in the sodium salt can participate in ion-exchange reactions, while ester derivatives undergo hydrolysis under acidic or basic conditions .
  • The allyl and methoxy groups in 4-Allyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate enable further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity: Cyanomethyl esters demonstrate antimicrobial properties, likely due to the electron-withdrawing chlorine atoms enhancing reactivity toward microbial enzymes . The sodium salt lacks this bioactivity, as ionic sulfonates are generally less membrane-permeable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.